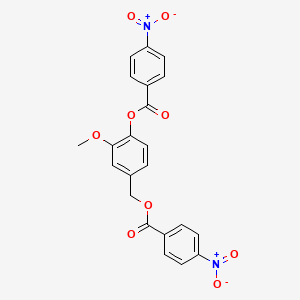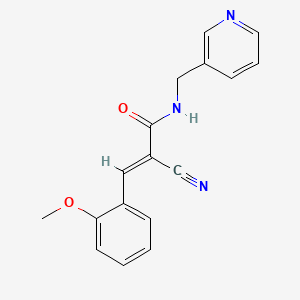![molecular formula C20H14BrClN4O2S B15039539 N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide](/img/structure/B15039539.png)
N-{3-[(4-bromophenyl)amino]quinoxalin-2-yl}-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C20H14BrN5O4S This compound is notable for its unique structure, which includes a quinoxaline core, a bromophenyl group, and a chlorobenzene sulfonamide moiety
Preparation Methods
The synthesis of N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate is then subjected to further reactions to introduce the bromophenyl and chlorobenzene sulfonamide groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromophenyl and chlorobenzene groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as an inhibitor for certain enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting the function of specific proteins. This inhibition can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment .
Comparison with Similar Compounds
N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE can be compared to other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: Another antibiotic.
Carbadox: Used as a growth promoter in livestock. The uniqueness of N-{3-[(4-BROMOPHENYL)AMINO]QUINOXALIN-2-YL}-4-CHLOROBENZENE-1-SULFONAMIDE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14BrClN4O2S |
|---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
N-[3-(4-bromoanilino)quinoxalin-2-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C20H14BrClN4O2S/c21-13-5-9-15(10-6-13)23-19-20(25-18-4-2-1-3-17(18)24-19)26-29(27,28)16-11-7-14(22)8-12-16/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
UWPZHDGCPLJNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15039461.png)
![(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15039464.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15039467.png)
![N'-[(5-methyl-2-thienyl)methylene]isonicotinohydrazide](/img/structure/B15039472.png)
![3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039483.png)


![[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B15039520.png)
![(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039532.png)
![Methyl [(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanyl]acetate](/img/structure/B15039534.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039543.png)
![N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B15039545.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039546.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl phenylcarbamate](/img/structure/B15039551.png)
